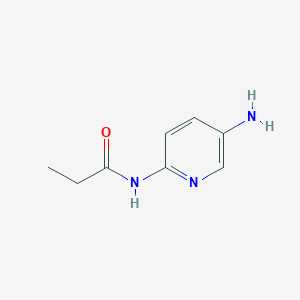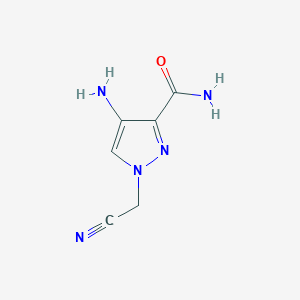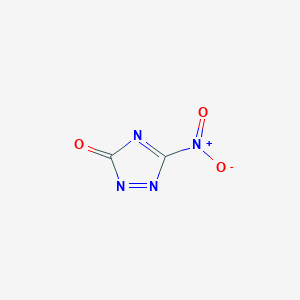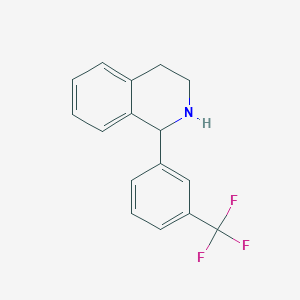
1-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often utilize multicomponent reactions to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biological pathways, including those involved in neuroinflammation and pathogen resistance .
Comparison with Similar Compounds
Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Exhibits similar structural motifs and biological properties.
3,4-Dihydro-1H-isoquinoline: Another compound with significant biological relevance.
The uniqueness of Isoquinoline,1,2,3,4-tetrahydro-1-[3-(trifluoromethyl)phenyl]- lies in its trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14F3N |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H14F3N/c17-16(18,19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-20-15/h1-7,10,15,20H,8-9H2 |
InChI Key |
WRFHLOXXJBSGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


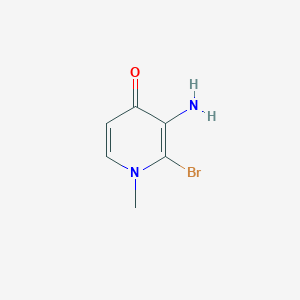
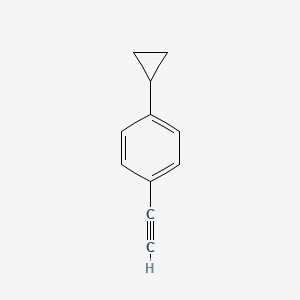
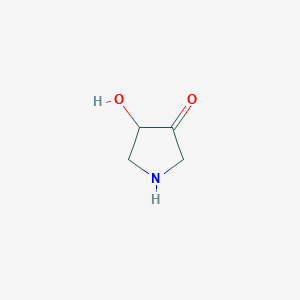
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
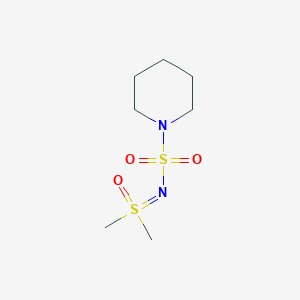
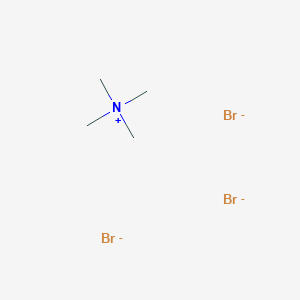
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
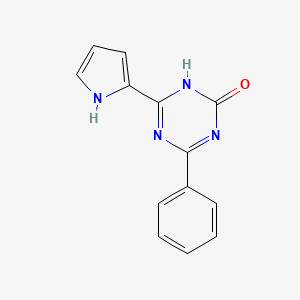
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)

